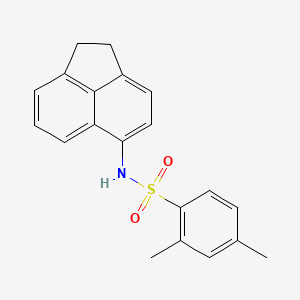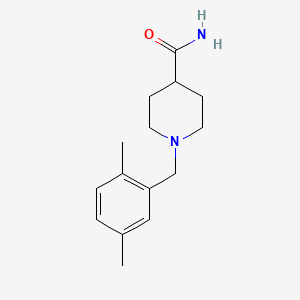
5-(4-chlorophenyl)-3-(2-nitrobenzylidene)-2(3H)-furanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-chlorophenyl)-3-(2-nitrobenzylidene)-2(3H)-furanone, also known as CNBF, is a synthetic compound that has attracted attention due to its potential applications in scientific research. This compound is a derivative of furanone and has been synthesized using different methods. CNBF has been shown to possess various biochemical and physiological effects, making it a promising candidate for further studies.
Wirkmechanismus
The mechanism of action of 5-(4-chlorophenyl)-3-(2-nitrobenzylidene)-2(3H)-furanone is not yet fully understood. However, it has been suggested that this compound may interact with thiol-containing proteins and enzymes, leading to the inhibition of their activity. 5-(4-chlorophenyl)-3-(2-nitrobenzylidene)-2(3H)-furanone has also been shown to possess antioxidant properties, which may contribute to its biological effects.
Biochemical and Physiological Effects
5-(4-chlorophenyl)-3-(2-nitrobenzylidene)-2(3H)-furanone has been shown to possess various biochemical and physiological effects, including its ability to inhibit the growth of bacterial strains, such as Staphylococcus aureus and Escherichia coli. This compound has also been shown to possess antioxidant properties, which may be useful in the treatment of oxidative stress-related diseases. Moreover, 5-(4-chlorophenyl)-3-(2-nitrobenzylidene)-2(3H)-furanone has been shown to possess anti-inflammatory properties, making it a potential candidate for the development of new anti-inflammatory drugs.
Vorteile Und Einschränkungen Für Laborexperimente
5-(4-chlorophenyl)-3-(2-nitrobenzylidene)-2(3H)-furanone has several advantages for use in lab experiments. This compound is stable and can be easily synthesized using different methods. Moreover, 5-(4-chlorophenyl)-3-(2-nitrobenzylidene)-2(3H)-furanone possesses fluorescent properties, making it a useful probe for detecting thiols in living cells. However, one limitation of 5-(4-chlorophenyl)-3-(2-nitrobenzylidene)-2(3H)-furanone is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 5-(4-chlorophenyl)-3-(2-nitrobenzylidene)-2(3H)-furanone. One potential direction is the development of new antibiotics based on the antibacterial properties of 5-(4-chlorophenyl)-3-(2-nitrobenzylidene)-2(3H)-furanone. Moreover, further studies are needed to understand the mechanism of action of 5-(4-chlorophenyl)-3-(2-nitrobenzylidene)-2(3H)-furanone and its potential applications in the treatment of oxidative stress-related diseases and inflammation. Additionally, the development of new materials, such as polymers and hydrogels, based on the polymerization reactions of 5-(4-chlorophenyl)-3-(2-nitrobenzylidene)-2(3H)-furanone is another potential direction for future research.
Synthesemethoden
5-(4-chlorophenyl)-3-(2-nitrobenzylidene)-2(3H)-furanone can be synthesized using different methods, including the reaction of 4-chlorobenzaldehyde with 2-nitrobenzaldehyde in the presence of a base and a catalyst, such as piperidine and acetic acid, respectively. The resulting product is then subjected to a cyclization reaction using a strong acid, such as sulfuric acid, to form 5-(4-chlorophenyl)-3-(2-nitrobenzylidene)-2(3H)-furanone. Other methods include the use of different aldehydes and nitrobenzenes as starting materials.
Wissenschaftliche Forschungsanwendungen
5-(4-chlorophenyl)-3-(2-nitrobenzylidene)-2(3H)-furanone has been used in various scientific research studies, including its application as a fluorescent probe for detecting thiols in living cells. This compound has also been shown to possess antibacterial properties, making it a potential candidate for the development of new antibiotics. Moreover, 5-(4-chlorophenyl)-3-(2-nitrobenzylidene)-2(3H)-furanone has been used in the development of new materials, such as polymers and hydrogels, due to its ability to undergo polymerization reactions.
Eigenschaften
IUPAC Name |
(3E)-5-(4-chlorophenyl)-3-[(2-nitrophenyl)methylidene]furan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10ClNO4/c18-14-7-5-11(6-8-14)16-10-13(17(20)23-16)9-12-3-1-2-4-15(12)19(21)22/h1-10H/b13-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFSSMEJXRJCIQZ-UKTHLTGXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C=C(OC2=O)C3=CC=C(C=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/2\C=C(OC2=O)C3=CC=C(C=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3E)-5-(4-chlorophenyl)-3-(2-nitrobenzylidene)furan-2(3H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-bromo-N'-[(3-thienylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5696770.png)
![3,4-dichloro-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5696774.png)



![4-chloro-1-ethyl-N-{[(4-iodophenyl)amino]carbonothioyl}-1H-pyrazole-5-carboxamide](/img/structure/B5696791.png)





![N-[4-(cyanomethyl)phenyl]-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5696828.png)
